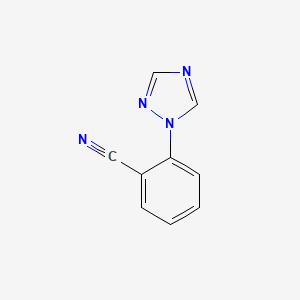
2-(1H-1,2,4-triazol-1-yl)Benzonitrile
描述
2-(1H-1,2,4-triazol-1-yl)Benzonitrile is a useful research compound. Its molecular formula is C9H6N4 and its molecular weight is 170.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
常见问题
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-(1H-1,2,4-triazol-1-yl)Benzonitrile derivatives, and how are intermediates characterized?
- Methodology : A common approach involves condensation reactions between 4-(4-cyanobenzyl)-1,2,4-triazole and substituted aldehydes in 1,4-dioxane using sodium hydride as a base. After stirring at 0–5°C, the product is precipitated with ice-water and recrystallized in ethanol. Characterization includes IR (nitrile stretch at ~2240–2245 cm⁻¹), NMR (triazole protons at δ 8.0–8.3 ppm, benzonitrile aromatic protons at δ 7.3–7.7 ppm), and ESI-MS for molecular ion confirmation .
Q. How should researchers handle this compound to ensure laboratory safety?
- Safety Protocols :
- PPE : Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Use P95 (US) or P1 (EU) respirators for dust control .
- Exposure Control : Avoid skin/eye contact; use fume hoods for dust suppression. In case of inhalation, move to fresh air and administer artificial respiration if needed. For spills, neutralize with inert absorbents .
- Storage : Keep in a cool, dry area away from incompatible substances (strong oxidizers, acids) .
Q. What spectroscopic techniques are critical for confirming the structure of this compound derivatives?
- Key Techniques :
- IR Spectroscopy : Confirms nitrile groups (~2240 cm⁻¹) and C=C bonds (~1620–1630 cm⁻¹) .
- NMR : Identifies triazole protons (singlets at δ 8.0–8.3 ppm), benzonitrile aromatic protons (doublets at δ 7.3–7.7 ppm), and substituent-specific signals (e.g., methoxy groups at δ 3.8–3.9 ppm) .
- ESI-MS : Validates molecular weight (e.g., m/z 272 [M] for unsubstituted derivatives) .
Advanced Research Questions
Q. How do structural modifications (e.g., halogenation, methoxy groups) influence the cytotoxic activity of this compound analogs?
- Structure-Activity Relationship (SAR) :
- Chlorophenyl substituents (e.g., compound 1c ) enhance activity against breast cancer lines (MCF-7 IC = 27.1 ± 1.2 μg/mL; MDA-MB-231 IC = 14.5 ± 2.1 μg/mL), likely due to increased lipophilicity and DNA intercalation potential.
- Methoxy groups (e.g., 1h ) improve selectivity for T47D cells (IC = 14.3 ± 1.1 μg/mL), possibly via hydrogen bonding with estrogen receptors .
- Dimethylamino groups (e.g., 1k ) show broad-spectrum activity but lower potency (IC = 16.8–19.7 μg/mL), suggesting steric hindrance limits target binding .
Q. What molecular docking strategies are used to predict the binding mechanisms of this compound derivatives with cancer targets?
- Methodology :
- Target Selection : Dock analogs against aromatase (CYP19A1) or estrogen receptors using AutoDock Vina or Schrödinger Suite.
- Key Interactions : Triazole rings form π-π stacking with heme groups, while nitrile groups stabilize hydrophobic pockets. Substituents like chlorine improve binding scores (ΔG < −8 kcal/mol) by enhancing van der Waals interactions .
Q. How can researchers resolve contradictions in cytotoxicity data across studies (e.g., varying IC values)?
- Troubleshooting Framework :
- Cell Line Variability : Validate assays using multiple lines (e.g., MCF-7 vs. MDA-MB-231) and standardize culture conditions (e.g., DMEM + 10% FBS, 37°C) .
- Assay Consistency : Compare MTT, SRB, and apoptosis assays for cross-verification. For example, IC discrepancies >20% may indicate protocol differences (e.g., incubation time, dye concentration) .
属性
CAS 编号 |
25699-87-0 |
|---|---|
分子式 |
C9H6N4 |
分子量 |
170.17 g/mol |
IUPAC 名称 |
2-(1,2,4-triazol-1-yl)benzonitrile |
InChI |
InChI=1S/C9H6N4/c10-5-8-3-1-2-4-9(8)13-7-11-6-12-13/h1-4,6-7H |
InChI 键 |
QDKLDQVVRXDJML-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C#N)N2C=NC=N2 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













